Lysergic acid N-(methylpropyl)amide

Catalog No.
S11215305
CAS No.
M.F
C20H25N3O
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergic acid N-(methylpropyl)amide

Product Name

Lysergic acid N-(methylpropyl)amide

IUPAC Name

N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3

InChI Key

CZRJGQXHVRNZRZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Lysergic acid N-(methylpropyl)amide is a synthetic compound derived from lysergic acid, a naturally occurring alkaloid found in the ergot fungus Claviceps purpurea. This compound is characterized by its molecular formula C20H25N3OC_{20}H_{25}N_{3}O and a molecular weight of approximately 323.43 g/mol. It is also known by other names such as Lampa and N,6-Dimethyl-n-propyl-9,10-didehydroergoline-8-carboxamide . This compound is part of a larger class of lysergic acid derivatives that exhibit psychoactive properties.

Typical of amides. The most relevant reactions include:

  • Formation of Mixed Anhydrides: The preparation often involves the reaction of lysergic acid with trifluoroacetic anhydride, resulting in a mixed anhydride that can then react with an amine to form the desired amide .
  • Hydrolysis: Like other amides, it can be hydrolyzed under acidic or basic conditions to yield lysergic acid and the corresponding amine.
  • Decomposition: At elevated temperatures, lysergic acid N-(methylpropyl)amide may decompose, leading to various degradation products.

Lysergic acid N-(methylpropyl)amide exhibits psychoactive effects similar to those of its parent compound, lysergic acid diethylamide (LSD). It interacts with serotonin receptors in the brain, particularly the 5-hydroxytryptamine receptors, which are implicated in mood regulation and perception. Studies suggest that this compound may have both excitatory and inhibitory effects on neurotransmission, depending on dosage and receptor subtype interactions .

The synthesis of lysergic acid N-(methylpropyl)amide typically involves several steps:

  • Preparation of Mixed Anhydride: Lysergic acid is reacted with trifluoroacetic anhydride at low temperatures (below 0°C) to form a mixed anhydride.
  • Reaction with Amine: The mixed anhydride is then reacted with methylpropylamine in a solvent such as acetonitrile. This reaction is usually conducted under controlled conditions to ensure high yields .
  • Isolation and Purification: The resulting amide is isolated through traditional methods such as solvent evaporation and recrystallization.

Research has indicated that lysergic acid N-(methylpropyl)amide exhibits cross-reactivity with various immunoassays designed for detecting LSD and its metabolites. In particular, studies have shown significant cross-reactivity with compounds like nor-LSD, which can complicate toxicological screening processes . Understanding these interactions is crucial for accurately interpreting drug tests and assessing potential misuse.

Lysergic acid N-(methylpropyl)amide shares structural similarities with several other compounds derived from lysergic acid. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Lysergic Acid DiethylamideTwo ethyl groups attached to nitrogenMost well-known psychedelic; extensive research history
Lysergic Acid AmideOne amine group; less potent than LSDFound naturally in certain fungi; lower psychoactivity
Lysergic Acid N-(isopropyl)amideIsopropyl group instead of propylExhibits different receptor interaction profiles
D-Lysergic AcidBase structure without alkyl substitutionPrecursor to many derivatives; not psychoactive
Lysergic Acid Hydroxyethyl AmideHydroxyethyl group attached to nitrogenPotentially different pharmacokinetics

The unique aspect of lysergic acid N-(methylpropyl)amide lies in its specific alkyl substitution pattern which influences both its biological activity and psychotropic effects compared to other derivatives.

Trifluoroacetic Anhydride-Mediated Acylation Strategies

Trifluoroacetic anhydride (TFAA) serves as a critical reagent for activating lysergic acid’s carboxylic acid group prior to amide bond formation. In one approach, lysergic acid is treated with TFAA in dichloromethane at -15°C to form the reactive trifluoroacetyl mixed anhydride intermediate [1]. This intermediate reacts efficiently with N-methylpropylamine, yielding the desired amide after aqueous workup. Key advantages of TFAA include its ability to suppress racemization at the C8 position of lysergic acid, a common challenge during acylation [1] [2].

Optimization studies reveal that maintaining stoichiometric excess of TFAA (1.5–2.0 equivalents) relative to lysergic acid ensures complete activation while minimizing side reactions. Solvent polarity significantly impacts reaction kinetics, with aprotic solvents like dichloromethane providing superior yields (78–82%) compared to tetrahydrofuran (65–68%) [1]. Post-reaction quenching with ice-cold sodium bicarbonate effectively neutralizes excess TFAA without hydrolyzing the amide product.

Amide Bond Formation via Mixed Anhydride Intermediates

Mixed anhydride methodologies offer an alternative pathway using reagents such as isobutyl chloroformate. In this protocol, lysergic acid reacts with isobutyl chloroformate in the presence of N-methylmorpholine, generating a stable mixed anhydride intermediate at 0°C [1]. Subsequent addition of N-methylpropylamine at ambient temperature facilitates nucleophilic acyl substitution, producing the amide with 85–88% isolated yield [1].

Critical parameters include:

  • Base selection: N-methylmorpholine outperforms triethylamine by reducing esterification side products.
  • Temperature control: Mixed anhydride formation below 5°C prevents premature decomposition.
  • Amine stoichiometry: A 1.2:1 amine-to-anhydride ratio maximizes conversion while avoiding di-alkylation [1].

Comparative analysis shows that mixed anhydride methods provide higher stereochemical fidelity than carbodiimide-based couplings, particularly for the thermolabile ergoline framework [2].

Chromatographic Purification Techniques for Diastereomeric Separation

Lysergic acid N-(methylpropyl)amide exists as C8-epimeric diastereomers due to the ergoline ring’s stereochemical complexity. Normal-phase chromatography using silica gel modified with (R,R)-tartaric acid derivatives enables baseline separation of epimers [1]. A solvent gradient of hexane:ethyl acetate (4:1 to 1:2) elutes the (8R)-isomer at 12.3 minutes and the (8S)-isomer at 14.7 minutes, achieving >99% enantiomeric excess [1].

Alternative approaches employ chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate). With a mobile phase of ethanol/heptane (1:1), the (8R)-isomer exhibits a retention factor (k) of 2.1, while the (8S)-isomer elutes at k = 3.4 [1]. Preparative-scale separations using simulated moving bed (SMB) chromatography enhance throughput, processing 1.2 kg of crude product per day with 97% recovery [2].

Salt Formation and Crystallization Optimization

Crystallization of lysergic acid N-(methylpropyl)amide as its hydrochloride salt improves physicochemical stability. Counterion screening identifies hydrochloric acid as optimal, producing needle-shaped crystals with a melting point of 214–216°C [1]. Crystallization from ethanol/water (3:1) at 4°C yields 92% pure product, while acetone/water systems (2:1) reduce residual solvents to <0.1% [2].

Key crystallization parameters:

  • Supersaturation ratio: Maintaining 1.5–1.8 prevents amorphous precipitation.
  • Seeding: Addition of 0.1% w/w seed crystals at 40°C ensures uniform crystal growth.
  • Cooling rate: Gradual cooling (0.5°C/min) minimizes inclusion of mother liquor [1].

X-ray powder diffraction analysis confirms the monoclinic crystal system (space group P2~1~) with unit cell dimensions a = 10.2 Å, b = 12.7 Å, c = 8.9 Å [1].

Lysergic acid N-methylpropylamide demonstrates a characteristic binding profile across multiple serotonin receptor subtypes that distinguishes it from its structural analogs while maintaining similarities to lysergic acid diethylamide. The compound exhibits preferential affinity patterns that reflect its unique pharmacological properties within the lysergamide family [1] [2].

5-Hydroxytryptamine 1A Agonist Activity Quantification

The quantitative assessment of Lysergic acid N-methylpropylamide interactions with 5-hydroxytryptamine 1A receptors reveals significant binding characteristics that contribute to its overall pharmacological profile. While comprehensive binding affinity data specifically for the 5-hydroxytryptamine 1A receptor subtype remains limited in current literature, comparative studies with related lysergamides provide valuable insights into the compound's receptor interaction patterns [1] [2].

Studies utilizing radioligand binding assays have demonstrated that structurally related compounds within the lysergamide family, including N-ethyl-N-cyclopropyl lysergamide, exhibit high affinity for 5-hydroxytryptamine 1A receptors with dissociation constant values in the low nanomolar range [1]. The N-ethyl-N-cyclopropyl lysergamide analog shows 5-hydroxytryptamine 1A receptor binding with a dissociation constant of 3.2 nanomolar, suggesting that Lysergic acid N-methylpropylamide likely demonstrates comparable affinity given their structural similarities [1].
The functional activity of Lysergic acid N-methylpropylamide at 5-hydroxytryptamine 1A receptors appears to involve agonist properties, consistent with the general pattern observed among lysergamide compounds. Research investigating related psychedelic compounds has demonstrated that chronic administration can lead to desensitization of 5-hydroxytryptamine 1A autoreceptors, suggesting that these compounds interact functionally with this receptor subtype [3]. The compound's effects on 5-hydroxytryptamine 1A receptor-mediated signaling pathways may contribute to its reduced psychedelic potency compared to lysergic acid diethylamide [4] [1].

Quantitative analysis of 5-hydroxytryptamine 1A receptor activation by Lysergic acid N-methylpropylamide indicates that the compound functions as a partial agonist at this receptor subtype. This partial agonism is consistent with the general pharmacological profile of lysergamide hallucinogens, which typically demonstrate reduced efficacy compared to the endogenous ligand serotonin [3] [5]. The compound's interaction with 5-hydroxytryptamine 1A receptors may modulate its psychoactive effects through regulation of serotonergic neurotransmission in key brain regions [3] [6].

5-Hydroxytryptamine 2A Receptor Binding Kinetics

The binding kinetics of Lysergic acid N-methylpropylamide at 5-hydroxytryptamine 2A receptors represent a critical component of its pharmacological characterization, as this receptor subtype mediates the primary psychedelic effects of lysergamide compounds. Research has demonstrated that Lysergic acid N-methylpropylamide exhibits reduced-efficacy partial agonism at the 5-hydroxytryptamine 2A receptor relative to lysergic acid diethylamide, which may account for its diminished hallucinogenic effects [4].

Competitive binding studies have revealed that Lysergic acid N-methylpropylamide demonstrates measurable affinity for 5-hydroxytryptamine 2A receptors, though with characteristics distinct from lysergic acid diethylamide. The compound's binding profile suggests a complex interaction with the receptor binding site that results in altered functional outcomes compared to more potent lysergamide analogs [4] [1]. This differential binding behavior contributes to the compound's unique pharmacological signature within the lysergamide family.

The kinetic parameters governing Lysergic acid N-methylpropylamide association with and dissociation from 5-hydroxytryptamine 2A receptors appear to differ significantly from those observed with lysergic acid diethylamide. While lysergic acid diethylamide demonstrates exceptionally long residence times at 5-hydroxytryptamine 2A receptors, with half-life values ranging from 20 to 138.6 minutes, Lysergic acid N-methylpropylamide likely exhibits faster dissociation kinetics [1] [7]. This difference in receptor residence time may contribute to the compound's reduced duration of action and lower overall potency.

Functional assays measuring 5-hydroxytryptamine 2A receptor activation by Lysergic acid N-methylpropylamide have demonstrated that the compound acts as a partial agonist with reduced efficacy compared to full agonists. The compound's maximal efficacy at 5-hydroxytryptamine 2A receptors appears to be substantially lower than that of lysergic acid diethylamide, consistent with its reported lack of significant psychoactive effects at doses up to 100 micrograms in human subjects [4]. This reduced efficacy profile aligns with current understanding that 5-hydroxytryptamine 2A receptor signaling efficacy, rather than simple binding affinity, determines psychedelic potential [8] [5].

Functional Selectivity Compared to Lysergic Acid Diethylamide Congeners

The functional selectivity profile of Lysergic acid N-methylpropylamide reveals distinctive characteristics when compared to other lysergic acid diethylamide congeners, particularly in terms of receptor activation patterns and downstream signaling pathways. Comparative pharmacological studies have demonstrated that Lysergic acid N-methylpropylamide exhibits reduced potency across multiple functional assays while maintaining structural similarity to more potent analogs [1] [2].

Analysis of functional selectivity data indicates that Lysergic acid N-methylpropylamide demonstrates approximately three-fold lower potency than lysergic acid diethylamide in behavioral paradigms predictive of psychedelic activity. In head-twitch response studies conducted in mice, the compound exhibits a median effective dose of 358.3 nanomolar per kilogram, compared to lysergic acid diethylamide's median effective dose of approximately 132.8 nanomolar per kilogram [1] [2]. This represents a significant reduction in functional potency despite maintaining the core lysergamide structure.

When compared to other N-alkyl substituted lysergamides, Lysergic acid N-methylpropylamide demonstrates intermediate potency characteristics. The compound shows virtually equipotent activity with N-ethyl-N-cyclopropyl lysergamide (median effective dose 317.2 nanomolar per kilogram) while exhibiting slightly higher potency than N-methyl-N-isopropyl lysergamide (median effective dose 421.7 nanomolar per kilogram) [1] [2]. This ranking suggests that the specific alkyl substitution pattern influences functional activity in a predictable manner related to steric and conformational factors.

The functional selectivity profile of Lysergic acid N-methylpropylamide extends beyond simple potency differences to encompass qualitative differences in receptor activation patterns. Studies have suggested that the compound may exhibit altered bias toward specific signaling pathways compared to lysergic acid diethylamide, potentially favoring different intracellular cascades [9] [8]. This functional bias could contribute to the compound's unique pharmacological profile and reduced psychedelic efficacy.

Comparative analysis of structure-activity relationships within the lysergamide family indicates that Lysergic acid N-methylpropylamide occupies a specific position in the spectrum of functional selectivity. The compound's methyl-propyl substitution pattern appears to confer intermediate properties between more potent analogs and essentially inactive variants [1]. This positioning makes it valuable for understanding the molecular determinants of lysergamide activity and the relationship between chemical structure and functional outcomes.

Head-Twitch Response Modulation in Murine Models

The head-twitch response represents a well-validated behavioral paradigm for assessing 5-hydroxytryptamine 2A receptor activation and serves as a reliable predictor of psychedelic-like effects in murine models. Lysergic acid N-methylpropylamide demonstrates measurable activity in this paradigm, providing quantitative data on its functional potency and dose-response characteristics [1] [10] [2].

Experimental studies conducted in C57BL/6J mice have established that Lysergic acid N-methylpropylamide induces head-twitch responses with a characteristic biphasic dose-response profile typical of lysergamide compounds. The compound demonstrates a median effective dose of 115.9 micrograms per kilogram (358.3 nanomolar per kilogram) with a 95 percent confidence interval ranging from 78.0 to 172.2 micrograms per kilogram [1] [2]. This potency profile positions the compound as moderately active compared to other lysergamides tested under identical experimental conditions.

CompoundED₅₀ (μg/kg)ED₅₀ (nmol/kg)95% CI (nmol/kg)Relative Potency vs LSD
Lysergic Acid Diethylamide~43.0132.8-1.0
N-Ethyl-N-Cyclopropyl Lysergamide130.2317.2213.2-471.90.42
Lysergic Acid N-Methylpropylamide115.9358.3241.1-532.40.37
N-Methyl-N-Isopropyl Lysergamide136.4421.7360.5-493.10.31

The temporal characteristics of head-twitch response induction by Lysergic acid N-methylpropylamide reveal specific kinetic properties that distinguish it from other lysergamides. The compound demonstrates peak activity during a defined time window, with responses typically recorded over 20-minute observation periods to accommodate its duration of action [1] [2]. This temporal profile suggests faster onset and shorter duration compared to lysergic acid diethylamide, consistent with the compound's altered pharmacokinetic properties.

Dose-response analysis reveals that Lysergic acid N-methylpropylamide produces maximal head-twitch responses at doses of approximately 0.3 milligrams per kilogram, with higher doses showing reduced activity consistent with the characteristic inverted-U-shaped dose-response curve observed with serotonergic hallucinogens [1] [10]. This biphasic pattern reflects the complex pharmacology of 5-hydroxytryptamine 2A receptor activation and potential involvement of additional receptor systems at higher doses.

The head-twitch response modulation by Lysergic acid N-methylpropylamide demonstrates statistical significance compared to vehicle controls, with peak responses reaching approximately 31 head-twitch counts during the observation period [1] [2]. This level of activity represents substantial 5-hydroxytryptamine 2A receptor engagement and suggests that the compound possesses meaningful functional activity despite its reduced potency compared to lysergic acid diethylamide. The consistency of responses across multiple experimental sessions supports the reliability of these measurements and their relevance for predicting human psychoactive effects.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

323.199762429 g/mol

Monoisotopic Mass

323.199762429 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-08-2024

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